(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridine (TFMP) derivatives, involves the introduction of TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a methylthiazolyl group, a trifluoromethylpyridinyl group, and a pyrrolidinyl group. Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as TFMP derivatives, are often used in the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds with boric acid ester intermediates and benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar molecules. These compounds are obtained through multi-step substitution reactions. Their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) calculations have been employed to predict molecular structures and physicochemical properties, indicating the importance of these compounds in understanding molecular conformation and electronic properties (P.-Y. Huang et al., 2021).
Medicinal Chemistry Applications
Compounds featuring pyrrolidinyl methanone frameworks have been synthesized and assessed for their potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. These studies involve the creation of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings. Their biological activities against various cancer cell lines and pathogenic strains were evaluated, showcasing their potential in drug discovery and the development of new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Material Science and Corrosion Inhibition
Research into the applications of triazole derivatives, including those with pyrrolidinyl methanone groups, as corrosion inhibitors for metals in acidic environments, highlights their significance in material science. These studies focus on understanding the mechanisms of corrosion inhibition and the interaction of these compounds with metal surfaces, providing insights into their potential uses in protecting industrial materials (Qisheng Ma et al., 2017).
Advanced Organic Synthesis Techniques
The development of novel synthetic routes for creating complex organic molecules with pyrrolidinyl methanone and related structures is a significant area of research. These studies explore innovative methodologies for constructing heterocyclic compounds, contributing to the advancement of synthetic organic chemistry and the development of new materials and pharmaceuticals (R. Sigrist & H. Hansen, 2010).
Mechanism of Action
Biochemical Pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways involved in cellular signaling, metabolism, or gene expression .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Without this information, it’s challenging to predict the exact effects of the compound. Based on its structural features, it might have potential therapeutic effects such as anti-inflammatory, antitumor, or antimicrobial activities .
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-9-20-12(8-24-9)14(22)21-5-3-11(7-21)23-13-6-10(2-4-19-13)15(16,17)18/h2,4,6,8,11H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBUMFUJDOJQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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